Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-5-11-8-6(10(14)15-2)3-4-7(13)9(8)12-5/h3-4,13H,1-2H3,(H,11,12) |
InChI Key |
BONBUIDHSSNXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N1)O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 206.20 g/mol. Its structure features a benzimidazole core with a hydroxyl group at the 7-position and a carboxylate group at the 4-position, which significantly influence its solubility and interaction with biological targets .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties. The presence of hydroxyl and carboxylate groups enhances their interaction with microbial enzymes, potentially inhibiting growth.
- Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting that this compound may exhibit antioxidant activity .
- Enzyme Inhibition : Interaction studies reveal that this compound can bind to various enzymes, including cyclooxygenase (COX) and others involved in inflammatory pathways. Molecular docking studies support its potential as an inhibitor of COX-2, which is critical in pain and inflammation management .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
- Functional Group Modification : Subsequent reactions introduce the hydroxyl group at the 7-position and methylation at the 2-position.
- Final Esterification : The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group (7-position) | Enhances solubility and potential hydrogen bonding with biological targets |
| Carboxylate Group (4-position) | Critical for enzyme binding and modulation of activity |
| Methyl Group (2-position) | Affects lipophilicity, influencing membrane permeability |
Research indicates that modifications to these positions can significantly alter the compound's pharmacological profile .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various strains, supporting its potential use in developing new antibiotics .
- Anti-inflammatory Potential : In vivo studies have shown that compounds from this class can reduce inflammation in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
- Molecular Docking Studies : These studies provided insights into binding affinities with COX enzymes, suggesting that structural modifications could enhance selectivity and potency against specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate can be contextualized by comparing it to analogous benzoimidazole derivatives.
Structural and Substituent Analysis
The table below highlights critical differences between the target compound and related derivatives:
Key Findings from Comparative Studies
Reactivity : Halogen substituents (e.g., F, Cl in Examples 19–21) enhance electrophilicity, enabling cross-coupling reactions, whereas the hydroxyl group in the target compound facilitates hydrogen bonding and derivatization via ester hydrolysis.
Biological Interactions : The methyl ester in the target compound may serve as a prodrug moiety, unlike the carboximidamide groups in Examples 20–21, which are often associated with direct target binding (e.g., enzyme active sites) .
Synthetic Flexibility : Derivatives with bulky substituents (e.g., 3-CF₃ in Example 21) require specialized precursors and reaction conditions, whereas the target compound’s simpler structure allows for straightforward scalability .
Spectroscopic and Analytical Comparisons
- The hydroxyl group in the target compound would likely produce a broad peak near δ 5.0–6.0 ppm.
- Chromatographic Behavior : Halogenated analogs (e.g., Example 21) exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity, whereas the target compound’s hydroxyl group may reduce retention .

Methodological Considerations
Structural characterization of these compounds often relies on crystallographic software such as SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry . These tools are critical for resolving substituent effects on bond angles and packing arrangements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-hydroxy-2-methyl-1H-benzo[d]imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves cyclization of substituted benzimidazole precursors. For example, phosphoryl chloride (POCl₃) under reflux is commonly used for intramolecular cyclization of ester-containing intermediates, as demonstrated in analogous compounds like methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate . Optimization includes adjusting stoichiometry (e.g., molar ratios of starting materials) and reaction time to minimize side products. Solvent selection (e.g., dichloromethane vs. DMF) and temperature control (80–120°C) are critical for yield improvement .
Q. How is the compound structurally characterized, and what spectroscopic benchmarks are available?
- Methodological Answer : ¹H and ¹³C NMR are primary tools. For example:
- ¹H NMR : Hydroxy (7-OH) protons in benzo[d]imidazole derivatives typically appear as broad singlets near δ 10–12 ppm. Methyl ester groups (COOCH₃) resonate around δ 3.8–4.0 ppm .
- ¹³C NMR : The ester carbonyl (C=O) is observed near δ 165–170 ppm. Aromatic carbons in the benzimidazole ring range from δ 110–150 ppm, depending on substitution .
- HRMS (High-Resolution Mass Spectrometry) confirms molecular weight with <5 ppm error .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally similar benzimidazoles:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS for first-aid measures .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved when analyzing structural isomers or tautomers?
- Methodological Answer : Contradictions in chemical shifts may arise from tautomerism (e.g., 1H vs. 3H benzimidazole tautomers). To resolve:
- Perform variable-temperature NMR to observe proton exchange dynamics.
- Validate using X-ray crystallography (e.g., SHELX for structure refinement and ORTEP-III for graphical representation ).
- Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts) .
Q. What strategies minimize impurities like desethyl or amide byproducts during synthesis?
- Methodological Answer : Impurity control involves:
- Purification : Use gradient HPLC with C18 columns (acetonitrile/water mobile phase) to separate desethyl (Formula VI) and amide (Formula VII) impurities .
- Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates to halt reactions at optimal conversion points.
- Catalyst Optimization : Replace traditional acid catalysts with zeolites or immobilized enzymes to reduce side reactions .
Q. How can computational methods predict biological activity or binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., angiotensin receptors). For example, docking studies of similar benzimidazole-carboxylates show key hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in explicit water models).
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with activity trends from in vitro assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry at critical steps .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization of the desired enantiomer, monitored via polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

